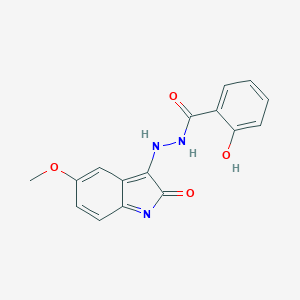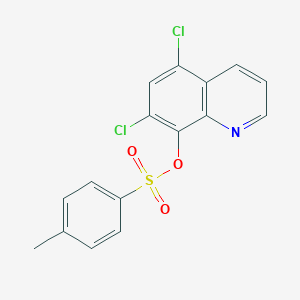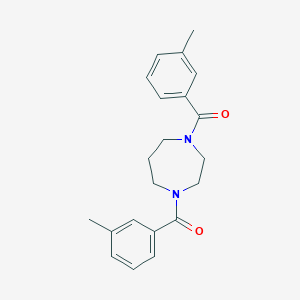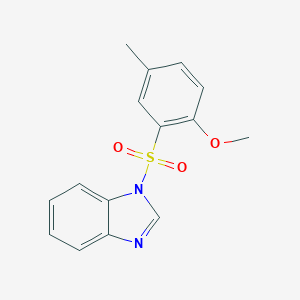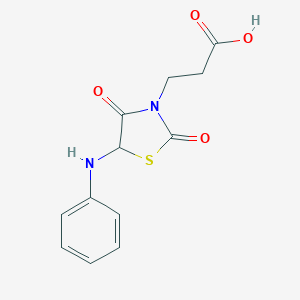
3-(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as AD4, it is a thiazolidinedione derivative and has been shown to possess a range of interesting biochemical and physiological effects. In
作用機序
The exact mechanism of action of AD4 is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by AD4 leads to the upregulation of genes involved in these processes, leading to the observed effects of AD4.
Biochemical and Physiological Effects:
AD4 has been shown to have a range of interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, AD4 has been shown to improve insulin sensitivity and glucose uptake in vitro. Additionally, AD4 has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis. These effects make AD4 an interesting compound for further study in a range of different areas.
実験室実験の利点と制限
One advantage of using AD4 in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to be stable under a range of different conditions, which makes it a useful compound for long-term studies. However, one limitation of using AD4 is that it can be difficult to obtain in large quantities, which can limit its use in some experiments.
将来の方向性
There are many potential future directions for research on AD4. One area that is ripe for further study is its potential as an anti-inflammatory agent. Additional studies could help to elucidate the exact mechanism of action of AD4 and could help to identify potential therapeutic targets for the treatment of inflammatory diseases. Additionally, further research could help to identify potential side effects of AD4 and could help to optimize its use in clinical settings. Overall, AD4 is a promising compound with a range of potential applications in scientific research.
合成法
The synthesis of AD4 involves the reaction of aniline with ethyl acetoacetate to form 5-(anilino)-3-oxo-pentanoic acid, which is then reacted with thiosemicarbazide to form the thiazolidinone ring. The resulting compound is then treated with acetic anhydride to form AD4. This synthesis method has been well-documented in the literature and has been used by many researchers to obtain AD4 for their experiments.
科学的研究の応用
AD4 has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves its potential as an anti-inflammatory agent. Studies have shown that AD4 can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, AD4 has been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. Other potential applications include its use as an antidiabetic agent and as a treatment for neurodegenerative diseases.
特性
分子式 |
C12H12N2O4S |
|---|---|
分子量 |
280.3 g/mol |
IUPAC名 |
3-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C12H12N2O4S/c15-9(16)6-7-14-11(17)10(19-12(14)18)13-8-4-2-1-3-5-8/h1-5,10,13H,6-7H2,(H,15,16) |
InChIキー |
KSTMZSGCEUOVNY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CCC(=O)O |
正規SMILES |
C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246287.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B246292.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)

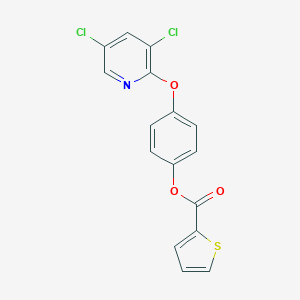
![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
